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Core Technical Overview
D-Homophenylalanine (D-Hphe) is a non-proteinogenic

-amino acid used extensively as a chiral building block in the synthesis of ACE inhibitors (e.g.,
Lisinopril precursors) and protease-resistant peptides.[1] Structurally, it differs from D-
Phenylalanine by the insertion of a methylene group (

) in the side chain, imparting unique lipophilicity and steric properties.[1]

Key Physicochemical Specifications:

CAS Number: 82795-51-5[1][2][3][4]

Molecular Formula:ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline

ng-star-inserted">

[4][5]

Molecular Weight: 179.22 g/mol [1][2][3][4]
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Isoelectric Point (pI): ~5.9 (Estimated based on homolog Phenylalanine)

pKa Values:

-COOH

2.32,

-

9.2[1]

Troubleshooting Guide: Stability & Solubility
Issue 1: "My D-Homophenylalanine precipitates when added to
neutral buffers (pH 7.0–7.4)."
Diagnosis: Isoelectric Precipitation. Root Cause: Like all zwitterionic amino acids, D-Hphe

exhibits minimum solubility near its isoelectric point (pI

5.9).[1] At neutral pH, the net charge is near zero, maximizing crystal lattice energy and
minimizing solvation. Solution:

Acidic Solubilization (Recommended): Dissolve D-Hphe in dilute HCl (0.1 M) first.[1] The

protonation of the carboxyl group (

) and amine (

) creates a cationic species with high solubility.[1]

Basic Solubilization: Dissolve in dilute NaOH or

. This creates the anionic species (

).[1] Warning: Prolonged exposure to high pH (>10) risks racemization (see Issue 2).

Buffer Exchange: Once dissolved in acid/base, slowly add to your target buffer while stirring

rapidly to prevent local precipitation, or ensure the final concentration is below the saturation

limit (~15-20 mg/mL in water at 25°C).
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Issue 2: "I detect L-isomer impurities after coupling reactions in basic
media."
Diagnosis: Base-Catalyzed Racemization. Root Cause: The

-proton of D-Hphe is weakly acidic.[1] In the presence of strong bases (e.g., tertiary amines like
DIPEA or DBU) and activating agents (e.g., HATU, TBTU), the intermediate active ester can
cyclize to form an oxazolone (azlactone). This intermediate allows rapid removal of the

-proton, leading to a planar enolate that can be reprotonated from either side, generating the L-
enantiomer.[1] Solution:

Use Weak Bases: Switch from DBU/TEA to Collidine or N-methylmorpholine (NMM) during

coupling.[1]

Add Additives: Use Oxyma Pure or HOBt, which suppress azlactone formation by converting

the reactive ester to a more stable active ester.

Protocol Check: Ensure the base is added after the amino acid and coupling reagent are

mixed, and keep the temperature

0°C during the addition step.

Issue 3: "The compound turns yellow/brown during storage in
solution."
Diagnosis: Oxidative Degradation. Root Cause: While the benzene ring is relatively stable, the

benzylic/homobenzylic positions are susceptible to radical oxidation over time, especially in the

presence of light and trace metals. This can yield benzaldehyde or phenylacetic acid

derivatives.[6] Solution:

Lyophilize: Never store D-Hphe in solution for long periods (>24h).

Dark Storage: Store solid powder at +2°C to +8°C in amber vials.

Argon Overlay: If solution storage is mandatory, sparge with Argon and store at -20°C.[1]
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Protocol A: Solubility Optimization for Stock Solutions
Objective: Prepare a stable 50 mM stock solution for biological assays.

Weighing: Weigh 89.6 mg of D-Hphe.

Primary Dissolution: Add 1.0 mL of 0.1 M HCl. Vortex until clear (approx. 30-60 seconds).

Checkpoint: If particles remain, sonicate for 5 mins at room temperature.

Dilution: Add 9.0 mL of the target buffer (e.g., PBS or HEPES).

pH Adjustment: Measure pH immediately. If the pH drops significantly due to the HCl, adjust

carefully with 1 M NaOH.

Critical: Do not overshoot pH > 9.0 to avoid racemization risks.

Filtration: Filter sterilize using a 0.22

m PVDF membrane (low protein binding).

Protocol B: Chiral Purity Analysis (HPLC)
Objective: Quantify D- vs L-Homophenylalanine ratio.[1]

Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Daicel).

Mobile Phase: 50 mM aqueous

(pH 1.5) / Acetonitrile (80:20 v/v).

Note: Acidic mobile phases are required to protonate the amine for interaction with the

crown ether stationary phase.

Flow Rate: 0.5 mL/min.

Detection: UV at 210 nm (detects the peptide bond/carboxyl) and 254 nm (phenyl ring).

Temperature: 25°C (Lower temperature improves chiral separation factors).
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Visualizations
Figure 1: Stability & Handling Decision Tree
Caption: Logical workflow for determining optimal handling conditions based on experimental

pH and application requirements.
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Figure 2: Base-Catalyzed Racemization Mechanism
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Caption: Mechanistic pathway showing how basic conditions and activation lead to the loss of

chiral purity via azlactone formation.[1][7]
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Summary Data Tables
Table 1: Solubility Profile vs. pH

pH Condition Solubility Status
Mechanistic
Explanation

Recommendation

pH < 3.0 High

Cationic form (

).[1] High solvation

energy.

Ideal for stock

preparation.

pH 5.0 – 7.0 Low / Insoluble

Zwitterionic form. Net

charge

0. Lattice energy

dominates.

Avoid direct addition;

use Protocol A.

pH > 9.0 Moderate
Anionic form (

).[1] Good solubility.

Caution: High risk of

racemization.[8]

Table 2: Stability Risks by Condition
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Condition Risk Level
Primary
Degradation Mode

Prevention
Strategy

Solid State (RT) Low Oxidation (slow)
Store in amber vials,

desiccated.[1]

Acidic Solution Low
Hydrolysis (negligible

for free AA)

Stable for weeks at

4°C.

Basic Solution High Racemization
Use immediately;

keep cold.

Activated Ester Critical Azlactone formation
Use Oxyma/HOBt;

minimize base.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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